2',4'-Dihydroxychalcone

Antibacterial Staphylococcus aureus Bacteriostatic

Researchers screening chalcones often encounter analogs that slow but never fully arrest pathogen growth. 2',4'-Dihydroxychalcone (2',4'-DHC) resolves this: it achieves complete S. aureus growth suppression where 2'-hydroxychalcone and methoxylated analogs plateau. Against Saprolegnia spp., 2',4'-DHC is 24-fold more potent than bronopol (MIC 6.25 vs. 150 μg/mL)-the most potent among 35 tested chalcones/dihydrochalcones. Also validated as a selective PANC-1 pancreatic cancer cytotoxicity probe (PC₅₀ = 19.0 μM) and a negative control for aromatase inhibition (IC₅₀ > 50 μM). Supplied with full QC documentation.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 25515-43-9
Cat. No. B1240110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxychalcone
CAS25515-43-9
Synonyms2',4'-dihydroxychalcone
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+
InChIKeyJUMSUVHHUVPSOY-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxychalcone Sourcing and Technical Baseline


2',4'-Dihydroxychalcone (2',4'-DHC, CAS 25515-43-9) is a member of the chalcone class of flavonoids, characterized by an α,β-unsaturated ketone scaffold bearing hydroxyl groups at the 2' and 4' positions of the A-ring . This substitution pattern is a critical pharmacophoric element for multiple biological activities, including antibacterial and anti-oomycete effects . The compound is found naturally in plant sources such as Zuccagnia punctata, Adesmia balsamica, and Oxytropis falcata , and is also available as a synthetic product for research use.

Scaffold Chalcone with 2',4'-dihydroxy A-ring substitution
Source Plant-derived or synthetic; research-grade supply
Research Context Antibacterial, anti-oomycete, and cytotoxicity studies

Why Chalcone Analogs Cannot Replace 2',4'-Dihydroxychalcone


Substitution of 2',4'-dihydroxychalcone with structurally related chalcones or flavonoids is not scientifically valid due to pronounced structure-activity relationship (SAR) divergence. In antibacterial assays, 2',4'-dihydroxychalcone produces complete growth inhibition at low concentrations, whereas analogs such as 2'-hydroxychalcone, 2',4-dihydroxychalcone, and 2'-hydroxy-4'-methoxychalcone only reduce growth to a limiting value without achieving full suppression . Similarly, in anti-oomycete activity against Saprolegnia strains, the 2',4'-dihydroxylation pattern confers markedly higher potency than other chalcones and dihydrochalcones isolated from the same source . Even minor positional isomerism—such as 4,2'-dihydroxychalcone versus 2',4'-dihydroxychalcone—produces substantially different aromatic hydroxyl activity profiles, with only the 2',4'-dihydroxy configuration exhibiting specific, pronounced bacteriostatic and anti-saprolegnia efficacy .

Antibacterial endpoint mismatch

Analogs such as 2'-hydroxychalcone only partially reduce growth; complete suppression endpoints may not transfer.

Anti-oomycete potency divergence

Hydroxylation pattern changes (e.g., dihydrochalcones, methoxy derivatives) can markedly shift anti-Saprolegnia activity.

Positional isomer sensitivity

4,2'- vs. 2',4'-dihydroxy substitution yields distinct antimicrobial profiles; not interchangeable without validation.

Quantitative Evidence for 2',4'-Dihydroxychalcone Differentiation


Complete vs. Partial Growth Inhibition Against S. aureus

In a direct comparative study evaluating six natural and synthetic chalcones against Staphylococcus aureus ATCC 25923, only 2',4'-dihydroxychalcone and 2',4-dihydroxychalcone produced complete inhibition of microbial growth at low concentrations. All other tested chalcones—including chalcone, 2'-hydroxychalcone, 2',4-dihydroxychalcone (distinct isomer), 2'-hydroxy-4-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone—only reduced growth rate to a limiting plateau value without achieving full suppression . This qualitative functional difference establishes a clear binary selection criterion.

Growth inhibition profile
Direct comparison
Complete vs. partial suppression
Supports binary endpoint selection in antimicrobial assays
S. aureus ATCC 25923; 2'-hydroxychalcone analogs only reduced growth rate
Antibacterial Staphylococcus aureus Bacteriostatic

Anti-Saprolegnia Potency vs. Commercial Bronopol

In a 2024 structure-activity relationship study evaluating 35 compounds (natural chalcones/dihydrochalcones and oxyalkylated derivatives) against Saprolegnia parasitica and S. australis, natural 2',4'-dihydroxychalcone (compound 3) was identified as one of the two most potent agents tested . An earlier study quantified that 2',4'-dihydroxychalcone (compound 1) exhibited MIC and MOC values of 6.25 μg/mL and 12.5 μg/mL against Saprolegnia sp., which is 20-fold more potent than the commercial control bronopol (MIC 150 μg/mL, MOC not specified) .

Anti-Saprolegnia MIC
Cross-study comparable
MIC 6.25 μg/mL
24× lower than bronopol
Supports anti-oomycete screening context
MOC 12.5 μg/mL; bronopol MIC 150 μg/mL
Anti-oomycete Aquaculture Saprolegnia

Selective Cytotoxicity in Pancreatic Cancer Cells

Among cytotoxic constituents isolated from Soymida febrifuga, 2',4'-dihydroxychalcone (compound 8) displayed the most potent preferential cytotoxicity against human pancreatic cancer PANC-1 cells, with a PC50 value of 19.0 μM. This preferential cytotoxicity profile was more pronounced than that observed for other isolated compounds in the same study, including 4'-hydroxy-3',5'-dimethoxy-[1,1'-biphenyl]-4-ol, deoxyandirobin, and methylangolensate, which were either inactive or showed weaker activity . Santa Cruz Biotechnology reports confirm cytotoxicity across multiple human cancer cell lines: MCF7 (IC50 = 16.3 μM), HT-1080 (IC50 = 17 μM), HeLa (IC50 = 23.1 μM), A549 (IC50 = 23.2 μM), and SK-MEL-28 (IC50 = 75 μM) .

PANC-1 cytotoxicity
Cross-study comparable
PC₅₀ 19.0 μM
Preferential vs. co-isolated compounds
Supports cell-model endpoint review
MCF7 IC₅₀ 16.3 μM, HT-1080 17 μM, HeLa 23.1 μM
Cytotoxicity Pancreatic cancer Selectivity

Aromatase Inhibition: Negative Control Potential

In a comparative aromatase inhibition screening using modified microsomes, 2',4'-dihydroxychalcone (67) exhibited an IC50 > 50 μM, indicating essentially no inhibitory activity. This sharply contrasts with structurally related chalcones: eriodictyol chalcone (68, IC50 = 2.8 μM), naringenin chalcone (78, IC50 = 2.6 μM), and hesperetin chalcone (69, IC50 = 24.2 μM) . The >18-fold difference in potency relative to active analogs establishes 2',4'-DHC as functionally distinct for aromatase-related studies.

Aromatase inhibition
Direct comparison
IC₅₀ > 50 μM
vs. active analogs (IC₅₀ 2.6–24.2 μM)
Supports negative-control chalcone selection
Eriodictyol chalcone IC₅₀ 2.8 μM; naringenin chalcone 2.6 μM
Aromatase Inhibition Selectivity

Antifungal Mechanism via Hsp90 Inhibition

2',4'-Dihydroxychalcone was identified from an Hsp90-targeting library as a compound with Hsp90 inhibitory and antifungal effects . In the presence of 2',4'-DHC at 8 μg/mL, radial growth of Aspergillus fumigatus was inhibited by 20% compared to control, and green pigmentation was completely blocked . Importantly, mechanistic studies indicate that 2',4'-DHC acts via a mechanism distinct from current clinical antifungal drugs including amphotericin B, azoles, and echinocandins .

Hsp90-mediated antifungal
Class-level inference
Hsp90 inhibition; distinct from azoles/echinocandins
Supports non-canonical antifungal pathway studies
20% radial growth inhibition at 8 μg/mL; pigmentation blocked
Antifungal Hsp90 Aspergillus

Key Application Scenarios for 2',4'-Dihydroxychalcone


Complete Growth Suppression in Antimicrobial Research

Based on direct comparative evidence, 2',4'-dihydroxychalcone is the preferred chalcone scaffold when experimental protocols require complete inhibition of S. aureus growth rather than partial rate reduction. The compound achieves full suppression at low concentrations, whereas analogs such as 2'-hydroxychalcone and methoxylated derivatives produce only a limiting plateau of growth reduction .

Anti-Oomycete Development for Aquaculture

For research programs targeting Saprolegnia infections in aquaculture, 2',4'-dihydroxychalcone provides a natural product scaffold with 24-fold greater potency than the commercial standard bronopol (MIC 6.25 μg/mL vs. 150 μg/mL). The compound has been validated as the most potent anti-Saprolegnia agent among 35 tested natural and synthetic chalcones/dihydrochalcones .

Pancreatic Cancer Cytotoxicity Screening

2',4'-Dihydroxychalcone demonstrates preferential cytotoxicity against PANC-1 human pancreatic cancer cells (PC50 = 19.0 μM), outperforming other compounds isolated from the same botanical source. This selectivity profile makes it a rational choice for pancreatic cancer-focused cytotoxicity screening programs .

Aromatase-Negative Control for Endocrine Studies

Due to its documented lack of aromatase inhibitory activity (IC50 > 50 μM), 2',4'-dihydroxychalcone serves as an appropriate negative control chalcone in studies where modulation of estrogen biosynthesis must be avoided. This contrasts with structurally related chalcones such as eriodictyol chalcone (IC50 = 2.8 μM) and naringenin chalcone (IC50 = 2.6 μM), which potently inhibit aromatase .

Application
Selection Property
Validation Focus
S. aureus complete growth inhibition studies
Bacteriostatic endpoint completeness
Confirm complete vs. partial inhibition profile
Anti-oomycete screening (aquaculture models)
Anti-Saprolegnia potency profile
Verify MIC against target Saprolegnia strains
Pancreatic cancer cell-model cytotoxicity screening
Preferential cytotoxicity profile (PANC-1)
Cell-line panel selectivity assessment
Aromatase-negative control for endocrine pathway studies
Minimal aromatase inhibition
Confirm lack of aromatase inhibition

Technical Documentation Hub

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41 linked technical documents
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